molecular formula C13H20ClNO3 B134214 Viloxazine hydrochloride CAS No. 35604-67-2

Viloxazine hydrochloride

Cat. No.: B134214
CAS No.: 35604-67-2
M. Wt: 273.75 g/mol
InChI Key: HJOCKFVCMLCPTP-UHFFFAOYSA-N
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Description

Viloxazine hydrochloride is a selective norepinephrine reuptake inhibitor that has been used in the treatment of attention deficit hyperactivity disorder (ADHD) and depression. Initially marketed as an antidepressant in Europe in the 1970s, it was later repurposed for ADHD treatment in the United States . This compound is known for its relatively low risk of cardiotoxicity compared to first-generation antidepressants .

Mechanism of Action

Target of Action

Viloxazine hydrochloride primarily targets the norepinephrine transporter (NET) and serotonin receptors 5-HT2B and 5-HT2C . These targets play a crucial role in the regulation of neurotransmitter levels in the brain, which are associated with mood and attention .

Mode of Action

This compound acts as a selective norepinephrine reuptake inhibitor (NRI) . It inhibits the reuptake of norepinephrine, thereby increasing the concentration of norepinephrine in the synaptic cleft . Additionally, viloxazine demonstrates antagonistic activity at the 5-HT2B receptor and agonistic activity at the 5-HT2C receptor . This dual action on serotonin receptors further modulates the serotoninergic system .

Biochemical Pathways

The action of this compound predominantly involves the serotonergic and noradrenergic pathways . By inhibiting the reuptake of norepinephrine and modulating the activity of certain serotonin receptors, viloxazine affects the levels of these neurotransmitters in the brain . This leads to increased extracellular levels of serotonin (5-HT) in the prefrontal cortex (PFC), a brain area implicated in attention deficit hyperactivity disorder (ADHD) .

Pharmacokinetics

This compound is taken orally . The immediate-release form has an elimination half-life of 2.5 hours, while the half-life of the extended-release form is 7 hours . Viloxazine is metabolized through hydroxylation (CYP2D6) and glucuronidation (UGT1A9, UGT2B15) . It is primarily excreted in urine (~90%), with less than 1% excreted in feces .

Result of Action

The primary result of this compound’s action is the increased concentration of norepinephrine and serotonin in the brain . This leads to improved mood and attention, making viloxazine effective in the treatment of ADHD . It was also marketed as an antidepressant for almost 30 years before being repurposed for ADHD treatment .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain foods or other medications can affect its absorption and metabolism . Additionally, genetic polymorphisms, such as those affecting CYP2D6 enzyme activity, can influence the pharmacokinetics of viloxazine . Therefore, it’s important to consider these factors when prescribing and administering this compound.

Biochemical Analysis

Biochemical Properties

Viloxazine hydrochloride interacts with various enzymes and proteins. It primarily inhibits the reuptake of norepinephrine . It also demonstrates antagonistic activity at 5-HT2B receptors and agonistic activity at 5-HT2C receptors . These interactions play a crucial role in its biochemical reactions .

Cellular Effects

This compound influences various cellular processes. It increases extracellular 5-HT levels in the prefrontal cortex, a brain area implicated in ADHD . It also exhibits moderate inhibitory effects on the norepinephrine transporter (NET) in vitro and in vivo, and elicits moderate activity at noradrenergic and dopaminergic systems .

Molecular Mechanism

The mechanism of action of this compound is thought to be through inhibiting the reuptake of norepinephrine . It also impacts the serotoninergic system by demonstrating antagonistic activity at 5-HT2B receptors and agonistic activity at 5-HT2C receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The immediate-release form has an elimination half-life of 2.5 hours, while the half-life of the extended-release form is 7 hours . This indicates that the product’s stability and degradation may vary depending on the formulation .

Dosage Effects in Animal Models

In animal studies, this compound has shown a relatively high median lethal dose (LD50), specifically, 500–1000 mg/kg in mice and 2000 mg/kg in rats when administered orally . This suggests that the effects of this compound vary with different dosages in animal models.

Metabolic Pathways

The metabolism of this compound primarily involves the cytochrome P450 enzyme CYP2D6 and the UDP-glucuronosyltransferases UGT1A9 and UGT2B15 . The major metabolite of this compound is 5-hydroxyviloxazine glucuronide .

Transport and Distribution

It is known that this compound is taken orally and is used in ADHD in an extended-release form .

Preparation Methods

Viloxazine hydrochloride can be synthesized through a multi-step process starting from 2-ethoxyphenol. The synthetic route involves the reaction of 2-ethoxyphenol with epichlorohydrin to form an intermediate, which is then reacted with morpholine to produce viloxazine. The final step involves the conversion of viloxazine to its hydrochloride salt . Industrial production methods focus on optimizing yield and purity while minimizing impurities .

Chemical Reactions Analysis

Viloxazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Viloxazine can be oxidized to form hydroxylated metabolites.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Substitution reactions can occur at the ethoxy group or the morpholine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Scientific Research Applications

Viloxazine hydrochloride has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Viloxazine hydrochloride is unique compared to other selective norepinephrine reuptake inhibitors due to its additional action on serotonin receptors. Similar compounds include:

This compound stands out due to its relatively low risk of cardiotoxicity and its dual action on norepinephrine and serotonin pathways, making it a valuable option for treating ADHD and depression .

Properties

IUPAC Name

2-[(2-ethoxyphenoxy)methyl]morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3.ClH/c1-2-15-12-5-3-4-6-13(12)17-10-11-9-14-7-8-16-11;/h3-6,11,14H,2,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOCKFVCMLCPTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC2CNCCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

46817-91-8 (Parent)
Record name Viloxazine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035604672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8057722
Record name Viloxazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35604-67-2
Record name Viloxazine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35604-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Viloxazine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035604672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Viloxazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2-ethoxyphenoxy)methyl]morpholine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.838
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VILOXAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQW30I1332
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The title compound was prepared by hydrogenation of (±)-4-benzyl-2-[(2-ethoxyphenoxy)-methyl]morpholine over 5% Pd/C in ethanol: 1 M aqueous HCl 3:1. mp 176-179° C. Yield 96%.
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(±)-4-benzyl-2-[(2-ethoxyphenoxy)-methyl]morpholine
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Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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